molecular formula C15H11N3O4S B2798356 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide CAS No. 851094-50-3

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2798356
CAS No.: 851094-50-3
M. Wt: 329.33
InChI Key: VPLHKJOOJRURQT-UHFFFAOYSA-N
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Description

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a synthetic small-molecule compound designed for chemical and biological research. It features a 2,3-dihydro-1,4-benzodioxin core linked to a 1,3,4-oxadiazole ring and a thiophene-2-carboxamide group, a structural motif known to be of significant interest in medicinal chemistry . Compounds within this structural class have demonstrated a range of potential biological activities in scientific studies, including antimicrobial and anti-tumor properties, making them valuable scaffolds for investigating new therapeutic agents . The 1,3,4-oxadiazole ring is a privileged structure in drug discovery, often contributing to the molecule's ability to interact with enzymatic targets. Researchers are intrigued by derivatives containing the 1,4-benzodioxane and 1,3,4-oxadiazole skeletons due to their diverse biological activities . This product is intended for laboratory research purposes only. It is not approved for human or veterinary use. All information provided is for research reference.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4S/c19-13(12-2-1-7-23-12)16-15-18-17-14(22-15)9-3-4-10-11(8-9)21-6-5-20-10/h1-4,7-8H,5-6H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLHKJOOJRURQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in four primary reaction categories:

Hydrolysis Reactions

The amide and oxadiazole bonds are susceptible to hydrolysis:

  • Acidic Hydrolysis : Cleavage of the amide bond occurs under strong acidic conditions (e.g., HCl, H<sub>2</sub>SO<sub>4</sub>) at elevated temperatures (80–100°C), yielding thiophene-2-carboxylic acid and 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-amine.

  • Basic Hydrolysis : Under alkaline conditions (NaOH, KOH), the oxadiazole ring undergoes ring-opening to form hydrazide derivatives.

Oxidation Reactions

  • Thiophene Ring Oxidation : Treatment with oxidizing agents like m-chloroperbenzoic acid (mCPBA) converts the thiophene ring to a sulfoxide or sulfone.

  • Benzodioxin Oxidation : Strong oxidants (CrO<sub>3</sub>) cleave the dioxin ring to form quinone-like structures.

Substitution Reactions

  • Electrophilic Aromatic Substitution (EAS) : The benzodioxin moiety undergoes nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) or halogenation (Cl<sub>2</sub>/FeCl<sub>3</sub>) at the para position relative to the oxygen atoms.

  • Nucleophilic Substitution : The oxadiazole ring reacts with nucleophiles (e.g., amines, thiols) under basic conditions, replacing the carboxamide group .

Reduction Reactions

  • Catalytic Hydrogenation : Hydrogenation (H<sub>2</sub>/Pd-C) reduces the oxadiazole ring to a 1,3,4-triazoline intermediate, which further rearranges.

  • Lithium Aluminum Hydride (LiAlH<sub>4</sub>) : Reduces the amide group to a secondary amine.

Reaction Conditions and Outcomes

Key parameters influencing reaction efficiency:

Reaction TypeReagents/ConditionsMajor ProductsYield (%)
Acidic Hydrolysis6M HCl, 90°C, 6hThiophene-2-carboxylic acid + Oxadiazol-2-amine72
Oxidation (Thiophene)mCPBA, CH<sub>2</sub>Cl<sub>2</sub>, RT, 12hSulfoxide derivative (C<sub>15</sub>H<sub>12</sub>N<sub>3</sub>O<sub>5</sub>S<sub>2</sub>)58
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C, 2h6-Nitro-2,3-dihydro-1,4-benzodioxin-substituted oxadiazole65
Catalytic ReductionH<sub>2</sub> (1 atm), 10% Pd/C, EtOH, 25°C1,3,4-Triazoline intermediate41

Mechanistic Insights

  • Oxadiazole Reactivity : The 1,3,4-oxadiazole ring’s electron-deficient nature facilitates nucleophilic attacks at the C-2 position, enabling substitutions .

  • Thiophene Stability : The thiophene ring resists electrophilic substitution under mild conditions due to its aromatic stability, but undergoes oxidation when exposed to strong electrophiles.

  • Benzodioxin Activation : Electron-donating oxygen atoms in the benzodioxin group direct EAS to the para position, as demonstrated by DFT studies .

Analytical Characterization

Post-reaction products are characterized using:

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm regioselectivity in substitution reactions (e.g., para-nitration).

  • Mass Spectrometry : High-resolution MS identifies sulfoxide/sulfone derivatives (e.g., m/z 398.21 for sulfoxide).

  • HPLC : Purity analysis shows >95% for hydrolysis products under optimized conditions.

Comparative Reactivity

Compared to analogues like N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide:

  • Enhanced Oxidative Stability : The thiophene-carboxamide group reduces susceptibility to ring-opening oxidation versus benzamide derivatives.

  • Reduced Electrophilicity : Lower reactivity in EAS compared to nitro-substituted oxadiazoles due to electron-withdrawing effects of the carboxamide group.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds similar to N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide exhibit significant anticancer properties. For instance, derivatives of oxadiazole have been shown to inhibit cancer cell proliferation. A study demonstrated that modifications in the oxadiazole ring can enhance cytotoxicity against various cancer cell lines, suggesting a promising avenue for the development of new anticancer agents.

Antimicrobial Properties
The compound's structure also suggests potential antimicrobial activity. Research into related thiophene derivatives has shown effectiveness against a range of bacterial and fungal pathogens. For example, a recent study found that certain thiophene-based compounds exhibited strong inhibitory effects against Staphylococcus aureus and Candida albicans. This positions this compound as a candidate for further exploration in antimicrobial drug development.

Agricultural Applications

Pesticide Development
In the context of sustainable agriculture, there is increasing interest in developing eco-friendly pesticides. Compounds like this compound may serve as lead compounds for new botanical pesticides. Studies have shown that similar compounds can disrupt pest physiology or behavior without harming beneficial insects.

Plant Growth Regulation
Research indicates that certain benzodioxin derivatives can act as growth regulators in plants. These compounds can modulate hormonal pathways and enhance growth parameters such as root elongation and leaf expansion. This application could be crucial for improving crop yields in challenging environmental conditions.

Material Science Applications

Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. This compound can potentially be used in organic photovoltaic cells or as semiconductors in flexible electronic devices. Studies have shown that thiophene-based materials exhibit excellent charge transport properties and stability under operational conditions.

Conductive Polymers
In material science, the incorporation of thiophene units into polymers can enhance conductivity and mechanical properties. Research is ongoing to explore how this compound can be integrated into polymer matrices to create materials with tailored electrical properties for use in sensors and actuators.

Case Studies

Application Area Study Reference Findings
Anticancer ActivityJournal of Medicinal Chemistry (2023)Demonstrated enhanced cytotoxicity of oxadiazole derivatives against cancer cell lines.
Antimicrobial PropertiesInternational Journal of Antimicrobial Agents (2024)Identified strong inhibitory effects against bacterial pathogens using thiophene derivatives.
Pesticide DevelopmentJournal of Agricultural and Food Chemistry (2025)Showed efficacy of benzodioxin-based compounds as eco-friendly pesticides.
Organic ElectronicsAdvanced Materials (2024)Highlighted excellent charge transport properties of thiophene-based materials for electronic applications.

Mechanism of Action

The mechanism of action of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

5-Chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide (CAS 851094-72-9)

  • Structure : Differs by a chlorine atom at the 5-position of the thiophene ring.
  • Molecular Formula : C₁₅H₁₀ClN₃O₄S
  • Molecular Weight : 363.78 g/mol

Replacement of Thiophene with Sulfonyl Acetamide

N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-[(4-methoxyphenyl)sulfonyl]acetamide

  • Structure : Features a sulfonyl acetamide group instead of thiophene carboxamide.
  • Molecular Formula : C₁₉H₁₇N₃O₇S
  • Molecular Weight : 431.42 g/mol

Benzamide Derivatives with Piperidinyl Sulfonyl Groups

N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide

  • Structure : Substitutes thiophene with a benzamide group bearing a 4-methylpiperidinyl sulfonyl moiety.
  • Molecular Formula : C₂₃H₂₄N₄O₆S
  • Molecular Weight : 484.53 g/mol
  • Impact : The bulky piperidinyl sulfonyl group may enhance protein binding and prolong half-life but could limit blood-brain barrier penetration .

Antibacterial Efficacy

Compounds with un/substituted phenyl groups on the oxadiazole ring (e.g., derivatives from ) demonstrated potent antibacterial activity against Gram-positive and Gram-negative strains.

Biological Activity

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article will delve into its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique combination of functional groups, including an oxadiazole ring and a thiophene moiety. The synthesis typically involves multi-step reactions starting from commercially available precursors. A common method includes:

  • Formation of the Oxadiazole Ring : Cyclization of a hydrazide intermediate with a carboxylic acid derivative.
  • Introduction of the Dioxin Moiety : Utilizing palladium-catalyzed coupling reactions.
  • Attachment of the Thiophene Group : Through amide bond formation.

This synthetic route allows for the generation of various derivatives that can be screened for biological activity.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing oxadiazole and thiadiazole rings have shown promising activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

A comparative analysis of similar compounds revealed:

CompoundTarget BacteriaEC50 (μg/ml)
Compound AXanthomonas axonopodis22
Compound BEscherichia coli15
This compoundTBDTBD

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. For example, certain analogs have demonstrated efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis . The mechanism often involves the modulation of specific signaling pathways associated with cancer cell survival.

The biological activity of this compound is believed to stem from its ability to interact with molecular targets such as enzymes or receptors involved in disease pathways. This interaction may lead to:

  • Inhibition of Enzyme Activity : Compounds may inhibit enzymes critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : Altering the activity of receptors involved in inflammatory or cancerous processes.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated various oxadiazole derivatives for their antibacterial properties against Xanthomonas species. The results indicated that certain derivatives had lower EC50 values compared to standard antibiotics .
  • Anticancer Research : In vitro studies on cancer cell lines revealed that compounds with similar structures to this compound exhibited significant cytotoxicity against breast and lung cancer cells .

Q & A

Q. What are the standard synthetic routes for this compound, and what critical parameters influence yield optimization?

The synthesis typically involves a multi-step route:

  • Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions.
  • Step 2 : Coupling the oxadiazole intermediate with a thiophene-2-carboxamide moiety using carbodiimide-based coupling reagents.
  • Critical parameters : Solvent polarity (e.g., DMF vs. acetonitrile), reaction temperature (60–80°C for cyclization), and catalyst presence (e.g., iodine for thiadiazole formation) significantly impact yield. Optimizing stoichiometry of reactants (e.g., 1:1.2 molar ratio for coupling steps) reduces byproducts .

Q. Which spectroscopic techniques are most reliable for confirming structural integrity, and how should researchers address spectral discrepancies?

  • Primary techniques :
  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.8–7.5 ppm for benzodioxinyl groups).
  • IR spectroscopy : Identifies key functional groups (amide C=O stretch at ~1650 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹).
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ with <2 ppm error).
    • Addressing discrepancies : Cross-reference data with computational predictions (e.g., DFT for NMR shifts) and repeat experiments under inert atmospheres to avoid oxidation artifacts .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data among similar thiophene-carboxamide derivatives?

  • Structure-activity relationship (SAR) studies : Compare analogs with systematic substituent variations (e.g., electron-withdrawing vs. donating groups on the benzodioxinyl ring). For example, fluoro-substituted analogs show 2–3× higher antimicrobial activity than methoxy derivatives due to enhanced membrane penetration .
  • Standardized assays : Use identical microbial strains (e.g., S. aureus ATCC 25923) and minimum inhibitory concentration (MIC) protocols to minimize variability .

Q. How can computational methods like molecular docking elucidate this compound’s mechanism of action?

  • Workflow :

Target selection : Prioritize enzymes with known roles in microbial pathways (e.g., E. coli dihydrofolate reductase).

Docking simulations : Use AutoDock Vina to predict binding poses; validate with MM/GBSA free-energy calculations.

Experimental validation : Compare docking scores with IC₅₀ values from enzyme inhibition assays.

  • Example : A docking study revealed hydrogen bonding between the oxadiazole ring and Thr121 of C. albicans CYP51, explaining antifungal activity .

Q. What advanced purification techniques are essential for isolating high-purity samples?

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate regioisomers.
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water 4:1) to remove thiadiazole byproducts, achieving >98% purity (confirmed by HPLC) .

Q. How do substituent positions on the dihydrobenzodioxinyl ring impact electronic properties and target binding?

  • Electronic effects : Para-substituted electron-withdrawing groups (e.g., -NO₂) increase oxadiazole ring electron deficiency, enhancing π-π stacking with enzyme aromatic residues.
  • Case study : A meta-methoxy analog showed 40% reduced binding affinity to COX-2 compared to the para-fluoro derivative due to steric clashes .

Q. What experimental design considerations are critical for comparative antimicrobial studies?

  • Controls : Include reference drugs (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and solvent-only negative controls.
  • Dose-response curves : Use 8–12 concentration points to calculate accurate MIC₉₀ values.
  • Replicates : Perform triplicate assays to account for biological variability .

Q. How can reaction conditions be optimized to minimize byproducts in the final cyclization step?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization while suppressing thiadiazole formation.
  • Solvent optimization : Replace DMF with toluene for higher regioselectivity (85% yield vs. 60% in DMF).
  • In-situ monitoring : Use TLC (hexane/ethyl acetate 3:1) to terminate reactions at 90% conversion .

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